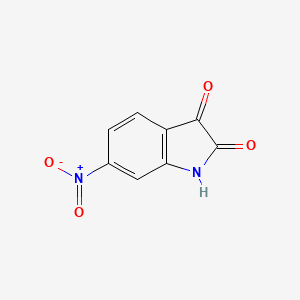

6-Nitroisatin

Description

The exact mass of the compound 6-Nitroisatin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Nitroisatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitroisatin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMOARKYYKXWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290063 | |

| Record name | 6-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-54-3 | |

| Record name | 6-Nitroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitroisatin: Chemical Properties and Structure Elucidation

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 6-nitroisatin, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights and practical methodologies.

Physicochemical Properties of 6-Nitroisatin

6-Nitroisatin, systematically named 6-nitro-1H-indole-2,3-dione, is a derivative of isatin, an endogenous compound found in humans.[1] The introduction of a nitro group at the 6-position of the indole ring significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₄ | |

| Molecular Weight | 192.13 g/mol | |

| CAS Number | 3433-54-3 | [2] |

| Appearance | Not explicitly found for 6-nitroisatin, but 5-nitroisatin is a light yellow to brown crystalline powder.[3] | N/A |

| Melting Point | 290-291 °C | [2] |

| Solubility | Not explicitly found for 6-nitroisatin, but 5-nitroisatin is soluble in organic solvents like ethanol and acetone with limited solubility in water.[4] | N/A |

| Density | 1.609 g/cm³ | [2] |

Synthesis and Reactivity

The synthesis of 6-nitroisatin can be achieved through various synthetic routes, with the nitration of indole derivatives being a common strategy. One documented method involves the nitration of 3-indolealdehyde.[5] The reactivity of the isatin core is characterized by the electrophilic nature of the C3-carbonyl group and the nucleophilicity of the N1-amine, allowing for a wide range of chemical modifications.

A representative synthetic pathway to a nitroisatin derivative is illustrated below. This diagram showcases a generalized approach to accessing the core structure.

Caption: Generalized synthetic workflow for the preparation of nitroisatin derivatives.

Comprehensive Structure Elucidation

The unambiguous determination of the structure of 6-nitroisatin relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~8.1 | d | ~8.5 |

| H-5 | ~7.8 | dd | ~8.5, ~2.0 |

| H-7 | ~7.4 | d | ~2.0 |

| NH | ~11.5 | br s | N/A |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~159 |

| C-3 | ~184 |

| C-3a | ~118 |

| C-4 | ~126 |

| C-5 | ~121 |

| C-6 | ~145 |

| C-7 | ~112 |

| C-7a | ~152 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-nitroisatin in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm, centered around 8 ppm.

-

Employ an acquisition time of at least 2 seconds and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled single-pulse experiment.

-

Set the spectral width to approximately 220 ppm, centered around 120 ppm.

-

Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7] The IR spectrum of 6-nitroisatin is expected to show characteristic absorption bands for the amine, carbonyl, and nitro functional groups.

Predicted FT-IR Data (KBr Pellet)

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=O Stretch (Amide) | ~1740 |

| C=O Stretch (Ketone) | ~1710 |

| N-O Stretch (Asymmetric) | ~1530 |

| N-O Stretch (Symmetric) | ~1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[8] For 6-nitroisatin, the molecular ion peak (M+) would be expected at m/z 192.13.

X-ray Crystallography

For an unequivocal three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.[9][10] This technique would provide precise bond lengths, bond angles, and the crystal packing arrangement of 6-nitroisatin.

Experimental Workflow for X-ray Crystallography:

Caption: A simplified workflow for single-crystal X-ray structure determination.

Applications in Drug Discovery and Chemical Biology

Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][11] The nitroisatin scaffold, in particular, has been explored for the development of novel therapeutic agents. Derivatives of 5-nitroisatin have shown promise as antimicrobial and anticancer agents.[4][12] While specific applications of 6-nitroisatin are less documented, its structural similarity to other biologically active isatins suggests its potential as a valuable scaffold for the design and synthesis of new drug candidates. The isatin core is a key component in several multi-kinase inhibitors used in cancer therapy.[13]

Conclusion

6-Nitroisatin is a fascinating heterocyclic compound with a rich chemical landscape. Its synthesis and reactivity, coupled with its potential for diverse biological activities, make it a compelling target for further research. The comprehensive structural elucidation, employing a suite of spectroscopic techniques, is paramount for understanding its properties and unlocking its full potential in various scientific disciplines. This guide provides a foundational understanding for researchers embarking on the study of this and related isatin derivatives.

References

-

6-Nitroisatin | C8H4N2O4 | CID 248832 - PubChem. (n.d.). Retrieved from [Link]

- Noland, W. E., & Rieke, R. D. (1962). New Synthetic Route to 6-Nitroisatin via Nitration of 3-Indolealdehyde. The Journal of Organic Chemistry, 27(7), 2250–2251.

- Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27–46.

- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023).

-

The Role of 5-Nitroisatin (CAS 611-09-6) in Developing Novel Antimicrobial Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Biological activities of isatin and its derivatives. (2005).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011.

- Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (2022). MDPI.

-

5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem. (n.d.). Retrieved from [Link]

- 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. (2021). Taylor & Francis Online.

- CN104496885A - N-methyl-4-amino-5-nitroisatin preparation method. (n.d.). Google Patents.

- Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. (2022). MDPI.

- Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs.

-

Figure S21 . FTIR spectra of 6b . | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

X Ray crystallography. (n.d.). PubMed Central. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.).

-

5-Nitroisatin. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

CY6205: Basic Concepts in X-ray Crystallography and Data Refinements. (n.d.). IITM. Retrieved from [Link]

-

The 1D ¹³C NMR spectrum of purified 5-nitroisatin (dissolved in 100%... (n.d.). ResearchGate. Retrieved from [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube.

- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2015). Molbank.

-

Graphical representations of chemical structures of 5-nitroisatin derivatives together with their SMILES strings. (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2021). MDPI.

-

Spectroscopy Problems. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

- X-ray crystallography. (2011). PubMed.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020, February 23). YouTube.

-

FT-IR Spectra. (n.d.). ChemAnalytical. Retrieved from [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved from [Link]

Sources

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Nitroisatin CAS#: 3433-54-3 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 611-09-6: 5-Nitroisatin | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. lehigh.edu [lehigh.edu]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

6-Nitroisatin CAS number and molecular formula

An In-Depth Technical Guide to 6-Nitroisatin for Advanced Research

This guide provides an in-depth technical overview of 6-Nitroisatin (CAS No: 3433-54-3), a heterocyclic organic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its chemical properties, synthesis, and burgeoning applications, grounding all information in authoritative sources.

6-Nitroisatin, systematically named 6-nitro-1H-indole-2,3-dione, is a derivative of isatin, an endogenous indole compound.[1][2] The presence of the nitro group at the 6-position of the indole ring significantly influences its electronic properties and chemical reactivity, making it a valuable building block in synthetic and medicinal chemistry.

Key Chemical and Physical Data

The fundamental properties of 6-Nitroisatin are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 3433-54-3 | [1][3][4] |

| Molecular Formula | C₈H₄N₂O₄ | [1][3][4] |

| Molecular Weight | 192.13 g/mol | [1][3][4] |

| IUPAC Name | 6-nitro-1H-indole-2,3-dione | [1] |

| Melting Point | 290-291 °C | [3][4] |

| Density | 1.609 g/cm³ | [3][4] |

| Appearance | Crystalline powder | N/A |

| Synonyms | 6-Nitroindoline-2,3-dione, NSC 66321 | [1][3][4] |

Chemical Structure

The structure of 6-Nitroisatin, featuring an indole core with ketone groups at positions 2 and 3 and a nitro group at position 6, is fundamental to its reactivity.

Caption: Chemical structure of 6-Nitroisatin (C₈H₄N₂O₄).

Synthesis and Mechanism

The synthesis of isatin derivatives is a well-established field, but the regioselective introduction of a nitro group at the 6-position requires specific strategies to overcome the formation of other isomers, such as 5-nitroisatin. A notable method involves the direct nitration of 3-indolealdehyde.[5]

Synthetic Workflow: Nitration of 3-Indolealdehyde

This approach provides a reliable route to 6-Nitroisatin. The causality behind this choice is the directing effect of the aldehyde group and the controlled reaction conditions, which favor nitration at the C6 position of the indole ring.

Caption: Workflow for the synthesis of 6-Nitroisatin.

Detailed Experimental Protocol

The following protocol is a representative synthesis. A self-validating system requires characterization at each key stage (e.g., NMR, IR, Mass Spec) to confirm the identity and purity of intermediates and the final product.

-

Nitration of Starting Material:

-

Dissolve 3-indolealdehyde in concentrated sulfuric acid at a low temperature (typically 0-5°C) to control the exothermic reaction and prevent side-product formation.

-

Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature. The electrophilic nitronium ion (NO₂⁺) is generated in situ and attacks the electron-rich indole ring.

-

After the addition is complete, allow the reaction to stir for a specified period until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring it over crushed ice, leading to the precipitation of the crude 6-nitro-3-indolealdehyde.

-

Filter, wash with cold water until neutral, and dry the intermediate product.

-

-

Oxidation to 6-Nitroisatin:

-

Suspend the crude 6-nitro-3-indolealdehyde in a suitable solvent system (e.g., aqueous acetone).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise. The aldehyde group is oxidized to a carboxylic acid, which then undergoes cyclization and further oxidation to form the α-keto-amide characteristic of the isatin core.

-

Monitor the reaction by TLC. Upon completion, quench any excess oxidant (e.g., with sodium bisulfite).

-

Filter the reaction mixture to remove manganese dioxide byproduct.

-

Acidify the filtrate to precipitate the crude 6-Nitroisatin.

-

Collect the solid by filtration and purify via recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 6-Nitroisatin.

-

Biological Activity and Drug Development Applications

While much of the published research on nitroisatins has focused on the 5-nitro isomer, the isatin scaffold itself is a "privileged structure" in medicinal chemistry, known to be a constituent in many synthetic compounds with a wide range of biological effects.[2][6] The activities of related 6-nitro compounds suggest promising avenues for 6-Nitroisatin.

-

Antimicrobial and Antifungal Potential: Isatin derivatives are well-documented for their antibacterial and antifungal properties.[2] The 5-nitroisatin isomer, for example, is a key starting material for developing novel antimicrobial agents, including those targeting Mycobacterium tuberculosis. Research into related 6-nitro-benzimidazoles has demonstrated antibacterial and antihelminthic activities, providing a strong rationale for investigating 6-Nitroisatin in similar assays.[7]

-

Anticancer and Anti-inflammatory Activity: The isatin core is integral to compounds with antitumor and anti-inflammatory effects.[2][8] The mechanism often involves the inhibition of specific kinases or interference with cellular signaling pathways. While direct studies on 6-Nitroisatin are less common, its structural similarity to other biologically active nitroindoles makes it a compelling candidate for screening in cancer cell lines and inflammation models.

-

Enzyme Inhibition: Isatin and its analogues are known to inhibit various enzymes.[2] For instance, they can act as antagonists of nitric oxide (NO) signaling.[2] The specific biological targets for many isatin derivatives are still being uncovered, representing a fertile ground for mechanism-of-action studies with 6-Nitroisatin.

Conclusion and Future Outlook

6-Nitroisatin is a well-defined chemical entity with the CAS Number 3433-54-3 and molecular formula C₈H₄N₂O₄.[1][3][4] Its synthesis is achievable through established organic chemistry routes, allowing for its use as a versatile scaffold. While its biological activities have been less explored than its 5-nitro isomer, the proven therapeutic potential of the isatin core and related 6-nitro-heterocycles provides a compelling basis for future research.[2][7] Drug development professionals should view 6-Nitroisatin as a valuable starting point for generating novel derivatives with potentially enhanced potency and selectivity against a range of therapeutic targets, particularly in the fields of infectious disease and oncology.

References

-

6-Nitroisatin | C8H4N2O4 | CID 248832 . PubChem, National Institutes of Health. [Link]

-

New Synthetic Route to 6-Nitroisatin via Nitration of 3-Indolealdehyde . The Journal of Organic Chemistry, ACS Publications. [Link]

-

The Role of 5-Nitroisatin (CAS 611-09-6) in Developing Novel Antimicrobial Agents . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] . PubMed, National Institutes of Health. [Link]

-

5-Nitroisatin | C8H4N2O4 | CID 4669250 . PubChem, National Institutes of Health. [Link]

-

An Endogenous Heterocyclic Compound Isatin . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues . Acta Pharmaceutica. [Link]

-

Biological targets for isatin and its analogues: Implications for therapy . PMC, National Institutes of Health. [Link]

-

7-NITRO-ISATIN . ChemBK. [Link]

Sources

- 1. 6-Nitroisatin | C8H4N2O4 | CID 248832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Nitroisatin | 3433-54-3 [chemicalbook.com]

- 4. 6-Nitroisatin CAS#: 3433-54-3 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 611-09-6: 5-Nitroisatin | CymitQuimica [cymitquimica.com]

- 7. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

The Multifaceted Biological Activities of 6-Nitroisatin and its Derivatives: A Technical Guide for Drug Discovery

Preamble: The Enduring Potential of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has captivated medicinal chemists for decades.[1] Endogenously found in humans, isatin and its synthetic derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the isatin ring system, with its reactive C3-carbonyl group and amenable N1 and aromatic ring positions, allows for extensive chemical modifications to fine-tune its pharmacological profile. This guide focuses on a particularly potent class of derivatives: those bearing a nitro group at the 6-position of the isatin ring. The introduction of the nitro group, a strong electron-withdrawing moiety, often enhances the biological potency of the parent molecule, making 6-nitroisatin a promising starting point for the development of novel therapeutic agents.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of 6-nitroisatin and its derivatives. We will delve into their synthesis, diverse pharmacological effects, mechanisms of action, and the experimental methodologies used to evaluate their potential as therapeutic agents.

I. Synthesis of 6-Nitroisatin and its Derivatives: Building the Pharmacophore

The synthetic accessibility of 6-nitroisatin and its derivatives is a key factor driving their exploration in drug discovery. The foundational 6-nitroisatin can be prepared through various established methods, with the Sandmeyer methodology being a classic approach.[1]

Experimental Protocol: Synthesis of 6-Nitroisatin via the Sandmeyer Methodology

This protocol outlines a general procedure for the synthesis of 6-nitroisatin, which can then be used as a precursor for a wide array of derivatives.

Materials:

-

Aniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated sulfuric acid

-

Ethanol

-

Water

Procedure:

-

Formation of the Isonitrosoacetanilide:

-

In a round-bottom flask, dissolve aniline in water and hydrochloric acid.

-

Add a solution of chloral hydrate and sodium sulfate in water.

-

Slowly add a solution of hydroxylamine hydrochloride in water, maintaining the temperature below 10°C.

-

Stir the reaction mixture vigorously for 1-2 hours. The isonitrosoacetanilide will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Cyclization to 6-Nitroisatin:

-

Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid (around 70-80°C).

-

Stir the mixture for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice. The 6-nitroisatin will precipitate.

-

Filter the crude product, wash thoroughly with water until neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-nitroisatin.

-

Causality in Synthesis: The Sandmeyer reaction is a robust method for introducing the isatin core. The initial condensation reaction forms the key isonitrosoacetanilide intermediate. The subsequent acid-catalyzed cyclization is a critical step where the strong dehydrating nature of sulfuric acid facilitates the ring closure to form the desired dione structure. The nitration of the aromatic ring is typically performed prior to the isatin synthesis to ensure the desired regiochemistry.

II. Anticancer Activity: A Primary Focus of 6-Nitroisatin Derivatives

The most extensively studied biological activity of 6-nitroisatin derivatives is their potential as anticancer agents.[4][5] These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, often with promising potency and selectivity.[6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of 6-nitroisatin derivatives are not attributed to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis and lead to cell death.

1. Induction of Apoptosis: A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. 6-Nitroisatin derivatives have been shown to trigger apoptosis in various cancer cell lines.[7] This process is often mediated through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[7]

2. Generation of Reactive Oxygen Species (ROS): Cancer cells often exist in a state of elevated oxidative stress.[8] 6-Nitroisatin derivatives can further exacerbate this by inducing the production of reactive oxygen species (ROS).[8][9] Excessive ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[9]

Figure 1: Simplified workflow of ROS-induced apoptosis by 6-nitroisatin derivatives.

3. Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[10][11] Dysregulation of kinase activity is a common feature of many cancers. Several isatin derivatives have been identified as potent kinase inhibitors.[12] For example, some derivatives have shown inhibitory activity against mitogen-activated protein kinase (MAPK) pathways, which are frequently overactive in cancer.[13]

Figure 2: Inhibition of the MAPK signaling pathway by 6-nitroisatin derivatives.

Quantitative Analysis of Anticancer Activity

The anticancer potency of 6-nitroisatin derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-hydrazone | MCF-7 (Breast) | 1.51 - 5.46 | [14] |

| Isatin-hydrazone | A2780 (Ovarian) | 18.96 | [14] |

| Nitrofuran-isatin hybrid | HCT 116 (Colon) | 1.62 - 8.8 | [15] |

| Isatin-triazole | A549 (Lung) | <10 | [16] |

| Isatin-triazole | MCF-7 (Breast) | <10 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

6-Nitroisatin derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 6-nitroisatin derivative in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

III. Antimicrobial and Antiviral Activities: A Broadening Spectrum

Beyond their anticancer properties, 6-nitroisatin derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[15][17]

Antimicrobial Activity

Several 6-nitroisatin derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[15] The mechanism of their antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The potency is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| Nitrofuran-isatin hybrid | Staphylococcus aureus (MRSA) | 1 - 8 | [15] |

| Isatin-thiosemicarbazone | Various pathogenic bacteria | Mild to moderate activity | [17] |

| Isatin-thiosemicarbazone | Mycobacterium tuberculosis | 3.13 | [17] |

Antiviral Activity

The isatin scaffold has a long history in antiviral research, with methisazone (an isatin thiosemicarbazone) being one of the first synthetic antiviral drugs. 6-Nitroisatin derivatives have continued this legacy, showing activity against various viruses, including Human Immunodeficiency Virus (HIV).[17] The antiviral efficacy is typically measured by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication.

| Derivative Type | Virus | EC₅₀ | Reference |

| Isatin β-thiosemicarbazone | HIV-1 | 2.62 - >14.50 µM | [17] |

| Aminopyrimidinimino isatin | HIV-1 | 12.1 - 62.1 µg/mL | [17] |

| Isatin-sulfadimidine Schiff base | HIV-1 | 8 - 15.3 µg/mL | [17] |

| Isatin-sulfadimidine Schiff base | HIV-2 | 41.5 - 125 µg/mL | [17] |

IV. Enzyme Inhibition: Targeting Key Biological Processes

The ability of 6-nitroisatin derivatives to inhibit specific enzymes is a key aspect of their biological activity. As mentioned earlier, kinase inhibition is a major mechanism for their anticancer effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 6-nitroisatin derivatives against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

6-Nitroisatin derivative stock solution (in DMSO)

-

96-well or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the final desired concentrations.

-

Kinase Reaction Setup:

-

To the wells of the assay plate, add the diluted test compounds. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase.

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination and Detection:

-

Stop the kinase reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent, which measures the amount of ADP produced (or ATP consumed).

-

Incubate as required by the kit.

-

-

Measurement and Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

V. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of 6-nitroisatin derivatives. Key observations from various studies include:

-

Substitution on the N1 position: The introduction of various substituents at the N1 position of the isatin ring can significantly influence biological activity. For example, the addition of a benzyl group has been shown to enhance anticancer activity.[4]

-

Modifications at the C3 position: The C3 carbonyl group is a common site for derivatization, often through the formation of Schiff bases or thiosemicarbazones. These modifications are critical for the antimicrobial and antiviral activities of many isatin derivatives.[17]

-

Substitution on the aromatic ring: In addition to the 6-nitro group, further substitution on the aromatic ring can modulate activity. For instance, the presence of halogen atoms at the 5 or 7 positions can enhance the antimicrobial properties.[4]

VI. Conclusion and Future Directions

6-Nitroisatin and its derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their potent anticancer, antimicrobial, and antiviral properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. The multi-faceted mechanisms of action, including the induction of apoptosis, generation of ROS, and inhibition of key enzymes like kinases, offer multiple avenues for therapeutic intervention.

Future research in this area should focus on:

-

Lead Optimization: Utilizing SAR data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in preclinical animal models to translate the in vitro findings into potential clinical applications.

The continued exploration of the rich chemical space offered by the 6-nitroisatin scaffold holds significant promise for the discovery of new and effective treatments for a wide range of diseases.

References

- 1. Recent highlights in the development of isatin- based anticancer agents | Semantic Scholar [semanticscholar.org]

- 2. Evaluation of the Anticancer Activities of Isatin-Based Derivatives [ouci.dntb.gov.ua]

- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insight and structure activity relationship of isatin-based derivatives in development of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Activation of mitogen activated protein kinase pathways and melanogenesis by novel nitro-derivatives of 7-hydroxycomarin in human malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to 6-Nitroisatin Derivatives in Medicinal Chemistry

Foreword: The Enduring Potential of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captivated medicinal chemists for decades.[1][2] First identified as a product of indigo oxidation, this endogenous compound is now recognized as a versatile building block for synthesizing a vast array of biologically active molecules.[2][3][4] Its inherent reactivity, particularly at the C3-keto group, allows for facile derivatization, leading to compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and antiviral activities.[3][4][5] This guide focuses on a specific, highly potent subclass: 6-nitroisatin derivatives. The introduction of a nitro group at the C-6 position of the isatin core profoundly influences the molecule's electronic properties, enhancing its biological efficacy and opening new avenues for drug design. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these promising compounds.

The 6-Nitroisatin Core: Synthesis and Rationale

The strategic placement of a nitro group at the 6-position of the isatin ring is a key design element. As a potent electron-withdrawing group, the C6-NO₂ moiety modulates the electron density of the entire aromatic system.[6] This electronic perturbation can enhance the molecule's ability to participate in crucial biological interactions, such as hydrogen bonding and π-π stacking with protein targets, and can influence its metabolic stability and pharmacokinetic profile.[7]

Synthetic Pathways to 6-Nitroisatin

The synthesis of the 6-nitroisatin core is a critical first step. While several methods exist for synthesizing isatin derivatives, obtaining regiospecific nitration at the C6 position requires careful control. A notable and efficient method involves the direct nitration of 3-indolealdehyde, followed by subsequent transformation to the isatin ring.[8] An alternative approach involves the Sandmeyer isatin synthesis, which cyclizes an isonitrosoacetanilide precursor in strong acid.[9]

Below is a general workflow illustrating the synthesis and subsequent derivatization of 6-nitroisatin.

Caption: General workflow for synthesis and derivatization of 6-nitroisatin.

Experimental Protocol: Synthesis of a 6-Nitroisatin Schiff Base

This protocol details a representative condensation reaction at the C3-carbonyl of 6-nitroisatin to form a Schiff base, a common and biologically active derivative. The rationale for this choice is its high reliability and the extensive reporting of this reaction type in the literature.[10]

Objective: To synthesize 3-(Aryl-imino)-6-nitroindolin-2-one.

Materials:

-

6-Nitroisatin (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

Glacial Acetic Acid (3-4 drops, catalyst)

-

Ethanol (as solvent)

Procedure:

-

Dissolution: Dissolve 6-nitroisatin (0.01 mol) and the selected substituted aniline (0.01 mol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid protonates the C3-carbonyl oxygen, increasing the electrophilicity of the carbon and facilitating nucleophilic attack by the aniline.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 90:10). The choice of room temperature is often sufficient for this condensation and minimizes the formation of side products.

-

Isolation: Upon completion, the solid product typically precipitates from the solution. Collect the crude product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure Schiff base derivative.[10]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

The Pharmacological Spectrum of 6-Nitroisatin Derivatives

The 6-nitroisatin scaffold is a launchpad for developing agents with a wide range of therapeutic applications. The following sections detail the key areas where these derivatives have shown significant promise.

Anticancer Activity

Isatin derivatives are well-documented anticancer agents, and the 6-nitro substitution often enhances this activity.[7][11] These compounds exert their effects through multiple mechanisms, including the inhibition of key cellular enzymes and the induction of apoptosis.

Mechanism of Action: Kinase Inhibition A primary mechanism of action for many isatin-based anticancer drugs is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] Overexpression of CDKs is a hallmark of many cancers. 6-Nitroisatin derivatives can act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis.[5]

Caption: Inhibition of Cyclin-Dependent Kinase (CDK) by a 6-nitroisatin derivative.

Cytotoxicity Data: The cytotoxic potential of 6-nitroisatin derivatives has been evaluated against various cancer cell lines. The table below summarizes the activity of representative compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-Nitrofuran Hybrid | HCT 116 (Colon) | 1.62 - 8.8 | [12] |

| Isatin-Hydrazone | MCF-7 (Breast) | 1.51 - 5.46 | [7] |

| 5-Nitroisatin-Triazine | MCF-7 (Breast) | Varies | [13] |

| 5-Nitroisatin-Thiosemicarbazone-Cu(II) Complex | MDA-MB-231 (Breast) | 0.85 | [14] |

Note: Data for closely related 5-nitroisatin derivatives are included to demonstrate the potent activity of the nitroisatin scaffold.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Nitroaromatic compounds have a long history as antimicrobials, and 6-nitroisatin derivatives are promising candidates in this field.[15]

Mechanism of Action: The antimicrobial action of nitroaromatic compounds often involves the reductive activation of the nitro group by microbial nitroreductases.[6] This process generates reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can induce widespread damage to bacterial DNA, proteins, and lipids, leading to cell death. Furthermore, some derivatives act by chelating essential metal ions required for microbial growth or by disrupting cell membrane integrity.[16][17]

Spectrum of Activity:

-

Antibacterial: Derivatives have shown potent activity against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli.[15][17] Some isatin-quinoline conjugates have demonstrated minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[17]

-

Antifungal: Activity has been observed against fungal pathogens such as Aspergillus niger and Aspergillus flavus.[15]

-

Antitubercular: The isatin scaffold is a known pharmacophore for antitubercular agents, and nitroisatin derivatives have been explored for their potential to combat Mycobacterium tuberculosis.

Antiviral Activity

Isatin derivatives, particularly thiosemicarbazones, have historical significance as antiviral agents, with methisazone being one of the first synthetic drugs used against smallpox.[3][18] This legacy continues with modern derivatives showing activity against a range of viruses.

Mechanism of Action: The antiviral mechanisms are diverse. For HIV, some isatin derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting viral replication.[19] For other viruses, such as poxviruses, they can interfere with the synthesis of viral structural proteins.[19]

Examples of Antiviral Activity:

-

Anti-HIV: Isatin thiosemicarbazone derivatives have shown concentration-dependent inhibition of HIV replication, with 50% viral inhibition at concentrations as low as 0.34 µM.[19]

-

Anti-SARS-CoV: Certain isatin derivatives have been screened for activity against the virus responsible for Severe Acute Respiratory Syndrome, with some showing moderate protection against viral replication in cell-based assays.[18]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing lead compounds. For 6-nitroisatin derivatives, modifications at several key positions dictate the potency and selectivity of their biological effects.[20]

Caption: Key positions on the 6-nitroisatin scaffold influencing biological activity.

-

C6-Nitro Group: As previously discussed, the presence of the nitro group at this position is a strong determinant of activity, generally conferring higher potency compared to unsubstituted isatin.[21]

-

C3-Position: This is the most common site for derivatization and is critical for biological activity. The formation of Schiff bases or thiosemicarbazones introduces a C=N bond, which is often essential for interaction with biological targets. The nature of the substituent attached to the imino nitrogen significantly impacts activity; bulky aromatic or heterocyclic rings can enhance binding affinity.[7]

-

N1-Position: Substitution at the indole nitrogen (N1) influences the compound's lipophilicity and pharmacokinetic properties. Introducing alkyl or benzyl groups can improve cell membrane permeability.[22]

-

Aromatic Ring (C4, C5, C7): Substitution on the benzene ring of the isatin core can fine-tune activity. Halogen atoms (e.g., fluorine, chlorine) at the C5 or C7 positions often lead to increased potency, a common strategy in medicinal chemistry to enhance binding interactions.[7]

Conclusion and Future Directions

6-Nitroisatin derivatives represent a highly versatile and potent class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their significant anticancer, antimicrobial, and antiviral activities, makes them exceptionally attractive for further development. The well-defined structure-activity relationships provide a clear roadmap for rational drug design, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary mechanisms like kinase inhibition are known, further studies are needed to elucidate the full range of cellular targets and pathways modulated by these compounds.

-

Pharmacokinetic Optimization: Efforts should be directed towards improving the solubility, metabolic stability, and oral bioavailability of lead compounds to enhance their clinical translatability.[23]

-

Combating Resistance: In both oncology and infectious disease, 6-nitroisatin derivatives should be investigated for their efficacy against drug-resistant cancer cell lines and microbial strains.

-

Toxicity Profiling: Comprehensive in vivo toxicity studies are essential to ensure the safety of these potent compounds before they can advance to clinical trials.

The 6-nitroisatin scaffold is a testament to the power of privileged structures in drug discovery. With continued innovation in synthetic chemistry and a deeper understanding of their biological mechanisms, these derivatives hold immense promise for addressing some of the most pressing challenges in modern medicine.

References

-

Noland, W. E., & Rieke, R. D. (n.d.). New Synthetic Route to 6-Nitroisatin via Nitration of 3-Indolealdehyde. The Journal of Organic Chemistry - ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitroisatin. PubChem. [Link]

-

da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link]

-

Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Bioinorganic Chemistry and Applications. [Link]

-

ResearchGate. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives. [Link]

-

Pasha, T. Y., & Shua, S. (2012). Synthesis, characterization, antibacterial, antifungal and anthelmintic activities of a new 5 - nitroisatin Schiff base and its metal complexes. Bulgarian Chemical Communications, 44(3), 249-256. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Nitroisatin (CAS 611-09-6) in Developing Novel Antimicrobial Agents. [Link]

-

Al-Majidi, S. M. H., Al-Amiery, A. A., & Kadhum, A. A. H. (2025). 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. Natural Product Research, 39(1), 56-65. [Link]

-

Sosič, I., Mirt, M., & Gobec, S. (2024). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 74(2), 227-242. [Link]

-

El-gohary, N. S., & Shaaban, M. I. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(1), 13-33. [Link]

-

ResearchGate. (n.d.). Antiviral activity comparison of C11-6' and P8-6' in vitro. [Link]

-

Ibrahim, H. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International, 21(2), 1-19. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Eldebss, T. M. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Molecules, 29(13), 3073. [Link]

-

Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Obara, F., Matsumoto, M., & Hayashi, H. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-1080. [Link]

-

Singh, D., & Kumar, K. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). Asian Journal of Chemistry, 33(9), 2135-2140. [Link]

-

Karakuş, S., & Yilmaz, I. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 223-230. [Link]

-

Li, Y., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(29), 5243-5247. [Link]

-

Selvam, P., Kumar, P. D., & Kumar, P. V. (2011). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 73(4), 463-467. [Link]

-

Manley-King, C., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(19), 16479-16492. [Link]

-

Kubba, R. M., Ahmed, A. H., & Al-Majidi, S. M. H. (2019). Synthesis, Characterization and Quantum Chemical Studies of Inhibition Ability of Novel 5-Nitro Isatin Derivatives on The Corrosion of Carbon Steel in Sea Water. Iraqi Journal of Science, 60(5), 1032-1051. [Link]

-

Sharma, G., et al. (2023). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. Results in Chemistry, 5, 100877. [Link]

-

Sharma, G., et al. (2023). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Results in Chemistry, 5, 100877. [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial activity of the marine sponge constituent cribrostatin 6. PubMed. [Link]

-

Smirnov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(19), 6959. [Link]

-

Smirnov, A. V., et al. (2023). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. Molecules, 28(3), 1361. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. Molecules, 27(19), 6614. [Link]

-

Thompson, A. M., et al. (2012). Structure-activity relationships for amide-, carbamate-, and urea-linked analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][3][8]oxazine (PA-824). Journal of Medicinal Chemistry, 55(1), 312-326. [Link]

-

Czapla-Masztafiak, J., et al. (2023). A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers. International Journal of Molecular Sciences, 24(2), 1475. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Screening of New Isatin Derivatives. [Link]

-

Elumalai, K., et al. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Experimental Biology, 50(10), 724-731. [Link]

-

Griboedova, T. V., et al. (2023). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 28(19), 6932. [Link]

-

ResearchGate. (n.d.). 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. [Link]

-

Filippis, A. D., et al. (2021). Antiviral Activity Exerted by Natural Products against Human Viruses. International Journal of Molecular Sciences, 22(16), 8643. [Link]

-

da Silva, A. C. G., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(11), 2119-2152. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers | MDPI [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships for amide-, carbamate-, and urea-linked analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Nitroisatin: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 6-Nitroisatin in Medicinal Chemistry

6-Nitroisatin (6-nitro-1H-indole-2,3-dione) is a key heterocyclic scaffold that garners significant interest within the realms of medicinal chemistry and drug development. As a derivative of isatin, a molecule with a rich history and diverse biological profile, 6-Nitroisatin serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and antiviral agents. The introduction of a nitro group at the 6-position of the isatin core profoundly influences its electronic properties and, consequently, its reactivity and biological activity.

An unambiguous structural confirmation of 6-Nitroisatin and its subsequent derivatives is paramount for advancing drug discovery programs. This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Nitroisatin, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of comprehensive, publicly available experimental spectra for 6-Nitroisatin, this guide leverages predicted data from computational models and established spectroscopic principles to offer a robust framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to identify and analyze this important molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure of 6-Nitroisatin is fundamental to interpreting its spectroscopic data. The following diagram illustrates the chemical structure with a systematic atom numbering scheme that will be referenced throughout this guide.

Caption: Chemical structure of 6-Nitroisatin with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Nitroisatin is expected to exhibit signals corresponding to the aromatic protons and the N-H proton of the lactam ring. Due to the lack of publicly available experimental data, the following table presents predicted chemical shifts.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.2 | Doublet (d) | ~8.0 - 9.0 |

| H-5 | ~7.2 - 7.6 | Doublet of Doublets (dd) | J(H5,H4) ≈ 8.0-9.0, J(H5,H7) ≈ 2.0-2.5 |

| H-7 | ~8.3 - 8.7 | Doublet (d) | ~2.0 - 2.5 |

| N1-H | ~11.0 - 12.0 | Singlet (s, broad) | - |

Interpretation:

-

Aromatic Protons (H-4, H-5, H-7): The electron-withdrawing nature of the nitro group at C-6 and the carbonyl groups at C-2 and C-3 significantly deshields the aromatic protons, causing them to resonate at downfield chemical shifts.

-

H-7 is expected to be the most deshielded aromatic proton due to its ortho position relative to the electron-withdrawing nitro group, appearing as a doublet with a small meta-coupling to H-5.

-

H-4 is anticipated to appear as a doublet due to ortho-coupling with H-5.

-

H-5 will likely be observed as a doublet of doublets, arising from ortho-coupling to H-4 and meta-coupling to H-7.

-

-

N-H Proton: The lactam N-H proton is acidic and will appear as a broad singlet at a very downfield position, typically above 11 ppm, due to hydrogen bonding and the electronic effects of the adjacent carbonyl groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 6-Nitroisatin should display eight distinct signals for each of the unique carbon atoms. The predicted chemical shifts are tabulated below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Description |

| C-2 | ~158 - 162 | Amide Carbonyl |

| C-3 | ~182 - 186 | Ketone Carbonyl |

| C-3a | ~118 - 122 | Aromatic Quaternary |

| C-4 | ~125 - 129 | Aromatic CH |

| C-5 | ~120 - 124 | Aromatic CH |

| C-6 | ~145 - 149 | Aromatic Quaternary (Nitro-substituted) |

| C-7 | ~110 - 114 | Aromatic CH |

| C-7a | ~150 - 154 | Aromatic Quaternary |

Interpretation:

-

Carbonyl Carbons (C-2, C-3): The two carbonyl carbons are the most deshielded, resonating at the furthest downfield positions. The ketone carbonyl (C-3) is typically found at a higher chemical shift than the amide carbonyl (C-2).

-

Aromatic Carbons:

-

C-6 and C-7a are expected to be significantly deshielded. C-6 is directly attached to the electron-withdrawing nitro group, and C-7a is adjacent to the electronegative nitrogen atom of the lactam ring.

-

The protonated aromatic carbons (C-4, C-5, C-7) will appear in the typical aromatic region, with their specific shifts influenced by the substituents on the ring.

-

Experimental Protocol: NMR Data Acquisition

The following outlines a standardized procedure for acquiring high-quality NMR spectra for 6-Nitroisatin.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-Nitroisatin.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often preferred for isatin derivatives due to their moderate polarity and to ensure the observation of the exchangeable N-H proton.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher (operating at ~100 MHz for ¹³C).

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Lactam) | 3100 - 3300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Ketone) | 1730 - 1750 | Stretching |

| C=O (Amide/Lactam) | 1700 - 1720 | Stretching |

| C=C (Aromatic) | 1600 - 1620 and 1450 - 1500 | Ring Stretching |

| N-O (Nitro) | 1510 - 1560 (asymmetric) and 1335 - 1370 (symmetric) | Stretching |

Interpretation:

The IR spectrum of 6-Nitroisatin is expected to be characterized by several strong absorption bands. The most prominent features will be the two distinct carbonyl stretching vibrations: one for the C3-ketone and another for the C2-amide (lactam). The presence of a strong, broad band in the N-H stretching region would confirm the lactam moiety. Crucially, two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group would confirm its presence and substitution on the aromatic ring.

Experimental Protocol: IR Data Acquisition

A standard method for obtaining an IR spectrum of a solid sample like 6-Nitroisatin is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 6-Nitroisatin with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Molecular Ion:

-

Molecular Formula: C₈H₄N₂O₄

-

Monoisotopic Mass: 192.0171 g/mol [2]

-

Expected Molecular Ion Peak (M⁺•) in EI-MS: m/z 192

-

Expected Protonated Molecule ([M+H]⁺) in ESI-MS: m/z 193

Proposed Fragmentation Pathway (Electron Ionization):

The fragmentation of 6-Nitroisatin under electron ionization (EI) is expected to proceed through characteristic losses of small, stable neutral molecules.

Caption: Proposed EI-MS fragmentation pathway for 6-Nitroisatin.

Interpretation:

-

Loss of Nitrogen Dioxide (NO₂): A primary fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂) to give a fragment at m/z 146 or the loss of nitrogen dioxide (NO₂) to yield an ion at m/z 164.

-

Loss of Carbon Monoxide (CO): Isatin and its derivatives are known to readily lose carbon monoxide from the five-membered ring. A sequential loss of CO from the molecular ion or subsequent fragments is highly probable. For instance, the fragment at m/z 164 could lose CO to give an ion at m/z 136.

-

Combined Losses: Other significant peaks may arise from combined losses, such as the sequential or concerted loss of CO and NO, leading to various smaller fragment ions.

Experimental Protocol: Mass Spectrometry Data Acquisition

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Preparation:

-

Dissolve a small amount of 6-Nitroisatin in a suitable volatile solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or use a direct insertion probe for Electron Ionization (EI).

-

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3-4 kV.

-

-

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: ~200-250 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Nitroisatin. While based on predicted data and established chemical principles due to a scarcity of published experimental spectra, the information herein serves as a robust reference for researchers in the field. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and plausible mass spectral fragmentation patterns collectively form a detailed spectroscopic profile. This guide, coupled with the provided standardized experimental protocols, will aid in the unambiguous identification and structural verification of 6-Nitroisatin, thereby supporting its application in synthetic and medicinal chemistry research.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Nitroisatin for Preclinical Research

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Nitroisatin is a pivotal scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of bioactive molecules and kinase inhibitors. Its utility in drug discovery hinges on a comprehensive understanding of its physicochemical properties, particularly its solubility in various solvent systems and its chemical stability under experimental and storage conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the solubility and stability profile of 6-Nitroisatin. We synthesize theoretical principles with field-proven experimental protocols, offering not just data, but the causal logic behind procedural choices. This document details methodologies for accurately determining equilibrium solubility and for assessing chemical stability through forced degradation studies, ensuring the integrity and reproducibility of preclinical research.

Introduction and Physicochemical Profile

6-Nitroisatin (6-Nitro-1H-indole-2,3-dione) is a derivative of isatin, an endogenous indole compound. The introduction of a nitro group at the 6-position of the aromatic ring significantly modulates its electronic properties, making it a versatile intermediate for organic synthesis and a key pharmacophore in its own right. Understanding its fundamental properties is the first step toward its effective use in the laboratory.

Table 1: Physicochemical Properties of 6-Nitroisatin

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3433-54-3 | [1][2] |

| Molecular Formula | C₈H₄N₂O₄ | [2] |

| Molecular Weight | 192.13 g/mol | [2] |

| Appearance | Yellow to Orange Crystalline Powder | [3][4] |

| Melting Point | ~290-291 °C | [1] |

| XLogP3 | 0.5 |[2] |

Solubility Profile of 6-Nitroisatin

The solubility of a compound is a critical determinant of its utility, impacting everything from the preparation of stock solutions for biological assays to the potential for oral bioavailability in later developmental stages. The principle of "like dissolves like" governs solubility, where a solute's polarity relative to the solvent is paramount.

Table 2: Estimated Equilibrium Solubility of 6-Nitroisatin in Common Laboratory Solvents

| Solvent | Solvent Type | Estimated Solubility | Rationale & Commentary |

|---|---|---|---|

| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | High (>50 mg/mL) | Excellent solvent for many heterocyclic compounds. Recommended for primary stock solutions. |

| DMF (Dimethylformamide) | Polar Aprotic | High (>50 mg/mL) | Similar to DMSO, provides high solvating power. |

| Ethanol | Polar Protic | Moderate (1-10 mg/mL) | The hydroxyl group can hydrogen bond, but the alkyl chain limits polarity compared to DMSO. |

| Methanol | Polar Protic | Moderate (1-10 mg/mL) | Slightly more polar than ethanol, may offer slightly better solubility. |

| Acetone | Polar Aprotic | Low to Moderate | Less polar than other organic solvents listed; may be suitable for some applications. |

| Water | Polar Protic | Very Low / Insoluble | The nonpolar aromatic core and nitro group limit aqueous solubility significantly. |

| PBS (pH 7.4) | Aqueous Buffer | Very Low / Insoluble | Solubility is expected to be minimal and likely insufficient for most direct biological assays without a co-solvent. |

Disclaimer: The qualitative values in Table 2 are estimations based on the structure of 6-Nitroisatin and published data for the 5-Nitroisatin isomer and its derivatives[4][5][6]. For precise quantification, the experimental protocol described below must be followed.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the Shake-Flask method. This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind the Protocol: This method is chosen over kinetic or high-throughput methods because it measures the true thermodynamic equilibrium, which is crucial for understanding the compound's intrinsic properties and for building robust biopharmaceutical models. The extended incubation time allows for the dissolution process to reach a steady state, providing a definitive solubility value under the specified conditions.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 6-Nitroisatin (enough to ensure undissolved solid remains after equilibration) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Dilution: Carefully pipette a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-